molecular formula C21H34O5 B121905 Lipoxin A4-Methylester CAS No. 97643-35-1

Lipoxin A4-Methylester

Katalognummer: B121905
CAS-Nummer: 97643-35-1
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: UBPCKDCSZPRQJP-QDCMSWGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lipoxin A4 methyl ester is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds

Wissenschaftliche Forschungsanwendungen

Traumatic Brain Injury and Intracerebral Hemorrhage

LXA4 ME has been shown to significantly reduce early brain injury in models of intracerebral hemorrhage (ICH). In a study involving adult rats, treatment with LXA4 ME resulted in:

  • Decreased levels of pro-inflammatory cytokines.
  • Improved neurological function as assessed by modified neurological severity scores (mNSS).
  • Reduced neuronal apoptosis and cerebral edema associated with ICH.

The mechanism involves the inhibition of the NF-κB-dependent matrix metalloproteinase-9 (MMP-9) pathway, which is crucial for maintaining blood-brain barrier integrity .

Chronic Cerebral Hypoperfusion

Research indicates that LXA4 ME can ameliorate cognitive deficits induced by chronic cerebral hypoperfusion. In a controlled study, LXA4 ME administration led to:

  • Reduced oxidative stress in the hippocampus.
  • Decreased lipid peroxidation and neuronal apoptosis.
  • Activation of the ERK/Nrf2 signaling pathway, which is vital for cellular defense mechanisms .

Macrophage Activation

LXA4 ME has demonstrated significant effects on macrophage activation. In vitro studies show that treatment with 15-oxo-LXA4-ME (a metabolite of LXA4 ME) inhibited cytokine production in RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). Key findings include:

  • Significant reductions in mRNA expression of inflammatory markers such as Nos2 and Ccl2.
  • Enhanced cell viability under inflammatory conditions .

Leukocyte Migration Inhibition

Both LXA4 and its methyl ester have been shown to inhibit human polymorphonuclear leukocyte (PMN) migration in response to chemotactic stimuli. Notably:

  • At nanomolar concentrations, both compounds effectively reduced PMN transmigration across endothelial and epithelial cells.
  • The methyl esters exhibited similar inhibitory effects but showed different potency profiles compared to their free acid forms .

Autoimmune Disorders

Given its anti-inflammatory effects, LXA4 ME is being explored for potential therapeutic applications in autoimmune diseases. Its ability to modulate immune responses suggests a role in conditions like rheumatoid arthritis and systemic lupus erythematosus.

Cardiovascular Health

Research has indicated that LXA4 ME may have protective effects against myocardial ischemia-reperfusion injury, suggesting its potential utility in cardiovascular therapies .

Data Summary Table

Application AreaKey FindingsReference
NeuroprotectionReduced neuronal apoptosis and improved function post-ICH
Chronic Cerebral HypoperfusionAttenuated oxidative stress and cognitive deficits
Anti-inflammatory EffectsInhibition of cytokine production in macrophages
Leukocyte MigrationSignificant reduction in PMN migration across endothelial cells
Potential Autoimmune ApplicationsModulation of immune responses
Cardiovascular ProtectionProtective effects against myocardial ischemia-reperfusion injury

Wirkmechanismus

Target of Action

Lipoxin A4 Methyl Ester (LXA4 ME) primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a crucial role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils, and dampening inflammation . This compound also modulates the levels of transcription factors such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Mode of Action

LXA4 ME interacts with its targets to exert immunomodulatory effects. It regulates the expression of many inflammatory genes by modulating the levels of various transcription factors . This interaction results in changes in the behavior of immune cells, promoting the clearance of apoptotic neutrophils, and helping to dampen inflammation and promote tissue repair .

Biochemical Pathways

LXA4 ME affects several biochemical pathways. It inhibits the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response. In cases of chronic cerebral hypoperfusion, LXA4 ME treatment leads to the phosphorylation of MAPK1/3 (Thr202/Tyr204) and NRF2 .

Pharmacokinetics

It is known that it is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . This may be involved in transcellular metabolism .

Result of Action

The action of LXA4 ME results in a variety of molecular and cellular effects. It reduces inflammatory stimuli, indicating an anti-inflammatory response . In the hippocampus of chronic cerebral hypoperfusion, LXA4 ME treatment exerts beneficial effects on cognitive impairment through the upregulation of BAX and NQO1 and inhibition of BCL2 and cleaved CASP3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multiple steps, including the use of chiral pool starting materials and selective reactions to ensure the correct stereochemistry. One common method involves the use of E-selective Wittig olefination, followed by various protection and deprotection steps to introduce the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

Lipoxin A4 methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can result in a fully saturated compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lipoxin A4 methyl ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds

Biologische Aktivität

Lipoxin A4 methyl ester (LXA4 ME) is a synthetic analog of the endogenous lipid mediator lipoxin A4 (LXA4), which is derived from arachidonic acid. LXA4 and its analogs have garnered significant attention due to their potent anti-inflammatory and pro-resolving properties. This article explores the biological activity of LXA4 ME, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

LXA4 ME exhibits several key biological activities:

  • Anti-inflammatory Effects : LXA4 ME inhibits the infiltration of neutrophils and promotes the efferocytosis (phagocytosis of apoptotic cells) by macrophages, thereby facilitating the resolution of inflammation .
  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in inflammatory responses . This modulation occurs through the inhibition of NF-κB signaling pathways.
  • Neuroprotective Properties : Studies have shown that LXA4 ME can protect neuronal cells from apoptosis and reduce cerebral edema in models of intracerebral hemorrhage (ICH) by inhibiting matrix metalloproteinase-9 (MMP-9) and preserving the blood-brain barrier (BBB) .

Table 1: Summary of Key Studies on LXA4 ME

StudyModelKey Findings
Chronic InflammationInhibition of neutrophil infiltration and promotion of macrophage polarization.
Cognitive DeficitsAmelioration of cognitive deficits induced by inflammation; potential antioxidant effects noted.
Psoriasis ModelInhibition of HMGB1 translocation and downregulation of TLR4 and NF-κB signaling in keratinocytes.
Intracerebral HemorrhageReduced pro-inflammatory cytokines, improved neurological function, and decreased neuronal apoptosis.
Ketamine-Induced NeurotoxicityNeuroprotective effects via activation of leptin signaling pathway.

Case Studies

  • Intracerebral Hemorrhage Model :
    In a rat model of ICH, LXA4 ME was administered post-injury. Results indicated a significant reduction in neurological deficits and neuronal apoptosis compared to control groups. The treatment also preserved BBB integrity by inhibiting MMP-9 expression and reducing levels of inflammatory cytokines such as IL-6 and TNF-α .
  • Psoriasis Model :
    In studies involving imiquimod-induced psoriasiform dermatitis, LXA4 ME demonstrated efficacy in reducing skin inflammation by inhibiting key inflammatory pathways, including those mediated by HMGB1 and NF-κB. This suggests a potential therapeutic role for LXA4 ME in chronic inflammatory skin diseases .
  • Cognitive Function :
    Another study explored the effects of LXA4 ME on cognitive deficits induced by inflammation. The findings revealed that LXA4 ME not only improved cognitive performance but also exhibited antioxidant properties that may contribute to its neuroprotective effects .

Eigenschaften

IUPAC Name

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPCKDCSZPRQJP-QDCMSWGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipoxin A4 methyl ester
Reactant of Route 2
Reactant of Route 2
Lipoxin A4 methyl ester
Reactant of Route 3
Reactant of Route 3
Lipoxin A4 methyl ester
Reactant of Route 4
Reactant of Route 4
Lipoxin A4 methyl ester
Reactant of Route 5
Lipoxin A4 methyl ester
Reactant of Route 6
Lipoxin A4 methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.